4-Fluorobenzylphosphonic acid

Catalog No.
S3345840
CAS No.
80395-14-8
M.F
C7H8FO3P
M. Wt
190.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzylphosphonic acid

CAS Number

80395-14-8

Product Name

4-Fluorobenzylphosphonic acid

IUPAC Name

(4-fluorophenyl)methylphosphonic acid

Molecular Formula

C7H8FO3P

Molecular Weight

190.11 g/mol

InChI

InChI=1S/C7H8FO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)

InChI Key

RHUKKXTWNWQHJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CP(=O)(O)O)F

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)F

4-Fluorobenzylphosphonic acid is an organophosphorus compound primarily utilized for forming high-quality self-assembled monolayers (SAMs) on various metal oxide surfaces, such as indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (AlOx). The phosphonic acid group serves as a robust anchor to the oxide surface, while the fluorinated benzyl ring allows for precise tuning of interfacial properties like work function and surface energy. These characteristics make it a critical material for optimizing the performance and stability of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Substituting 4-Fluorobenzylphosphonic acid with its non-fluorinated parent, Benzylphosphonic acid, or other phosphonic acids is often unviable for performance-critical applications. The single fluorine atom is not a trivial modification; its high electronegativity creates a significant molecular dipole moment perpendicular to the substrate surface. This dipole directly governs the magnitude of the work function shift and the final surface energy of the modified electrode. For applications in organic electronics, where device efficiency is highly dependent on the precise energy-level alignment at interfaces, using an unsubstituted analog would fail to produce the required electronic properties, leading to poor charge injection and compromised device performance.

Greater Work Function Increase on ITO for Optimized Charge Injection

When used to modify Indium Tin Oxide (ITO) surfaces, 4-Fluorobenzylphosphonic acid induces a significantly larger increase in work function compared to unsubstituted Benzylphosphonic acid. In a comparative study, 4-Fluorobenzylphosphonic acid increased the ITO work function to 4.90 eV, whereas Benzylphosphonic acid only achieved 4.40 eV. This demonstrates the critical role of the fluorine atom's electron-withdrawing nature in creating a stronger surface dipole.

Evidence DimensionWork Function of Modified ITO
Target Compound Data4.90 eV
Comparator Or BaselineBenzylphosphonic acid: 4.40 eV
Quantified Difference+0.50 eV increase over Benzylphosphonic acid
ConditionsSelf-assembled monolayer on Indium Tin Oxide (ITO) electrode, measured by photoelectron spectroscopy.

A larger, tunable work function is critical for reducing the energy barrier for hole injection in OLEDs and OPVs, directly improving device efficiency and performance.

Superior Thermal Stability on Si Substrates Compared to Standard Silane SAMs

In studies evaluating thermal stability for microelectronics processing, phosphonic acid-based SAMs demonstrate superior robustness compared to commonly used organosilanes. A study on a silicon substrate showed that a Benzylphosphonic acid (BPA) SAM, a close structural analog to the target compound, remained stable up to 350 °C. In contrast, a standard aminopropyltriethoxysilane (APTES) SAM began to desorb at only 250 °C. The P-O-Si anchor of the phosphonic acid provides enhanced thermal processability critical for manufacturing steps.

Evidence DimensionOnset of Thermal Desorption on Si
Target Compound DataStable up to 350 °C (data for Benzylphosphonic acid)
Comparator Or BaselineAminopropyltriethoxysilane (APTES) SAM: Onset at 250 °C
Quantified DifferenceApprox. +100 °C higher thermal stability window
ConditionsSelf-assembled monolayer on Si substrate, analyzed by X-ray photoelectron spectroscopy (XPS) after thermal treatment.

Higher thermal stability allows for a wider processing window in device fabrication, ensuring the integrity of the surface modification layer during subsequent high-temperature steps like annealing or deposition.

Effective Surface Energy Reduction on Aluminum Oxide

The fluorinated aromatic ring of 4-Fluorobenzylphosphonic acid is effective in lowering the surface energy of metal oxides, a key parameter for controlling wettability. On an AlOx/Al surface, 4-Fluorobenzylphosphonic acid reduced the surface energy to 45.4 mJ/m². This value is significantly lower than that achieved by the non-aromatic Dodecylphosphonic acid (65.2 mJ/m²) under the same conditions, but higher than the more heavily fluorinated Pentafluorobenzylphosphonic acid (33.0 mJ/m²), showcasing its utility for intermediate surface energy tuning.

Evidence DimensionSurface Energy of Modified AlOx/Al
Target Compound Data45.4 mJ/m²
Comparator Or BaselinePentafluorobenzylphosphonic acid: 33.0 mJ/m²; Dodecylphosphonic acid: 65.2 mJ/m²
Quantified DifferenceProvides an intermediate surface energy, ~20 mJ/m² lower than a standard alkylphosphonic acid.
ConditionsSelf-assembled monolayer on native aluminum oxide (AlOx/Al), measured via contact angle goniometry.

Precise control over surface energy is crucial for managing the deposition of subsequent layers in device fabrication and for creating surfaces with specific hydrophobic or oleophobic properties.

Interface Engineering for High-Efficiency OLEDs and OPVs

This compound is the right choice for precisely tuning the work function of transparent conductive oxides like ITO and ZnO. The quantifiable increase in work function (+0.50 eV over Benzylphosphonic acid) reduces the hole injection barrier between the anode and the organic hole-transport layer, leading to lower turn-on voltage and higher power efficiency in OLEDs and improved charge extraction in OPVs.

Fabrication of Thermally Robust Interfacial Layers in Microelectronics

For processes requiring thermal treatments above 250 °C, this class of phosphonic acids provides a more robust surface modification than standard organosilanes. Its superior thermal stability (stable up to 350 °C) ensures the monolayer's integrity during subsequent deposition or annealing steps in the fabrication of integrated circuits or sensors.

Creating Surfaces with Tuned Wettability and Adhesion

Where precise, intermediate control of surface energy is required, 4-Fluorobenzylphosphonic acid is a suitable choice. It allows for the creation of surfaces on aluminum oxide that are significantly more hydrophobic than those treated with simple alkylphosphonic acids, which is valuable for controlling the morphology of subsequently deposited organic semiconductor layers or for creating defined hydrophobic/hydrophilic patterns.

Wikipedia

[(4-Fluorophenyl)methyl]phosphonic acid

Dates

Last modified: 08-19-2023

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